molecular formula C12H17BrN2 B2354240 1-(4-Bromophenyl)-4-ethylpiperazine CAS No. 656257-43-1

1-(4-Bromophenyl)-4-ethylpiperazine

Cat. No. B2354240
Key on ui cas rn: 656257-43-1
M. Wt: 269.186
InChI Key: CLEVZBPYLTYZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481533B2

Procedure details

To a stirred mixture of 1-(4-bromophenyl)piperazine (4.82 g, 20 mmol) and K2CO3 (5.44 g, 40 mmol) in acetone (200 mL) was added iodoethane (2.58 mL, 32 mmol) dropwise over 1 min. After addition, the resulting mixture was stirred at rt for 24 h. The resulting precipitate was filtered off and rinsed with EtOAc (2×30 mL). The filtrate was concentrated to dryness to give a white solid which was treated with H2O (60 mL). Extraction with EtOAc (100 mL+60 mL) followed by concentration gave the crude title compound as a white solid. Trituration with MeOH (40 mL) gave first crop as a white solid (1.30 g). The mother liquor was concentrated to dryness and the trituration was repeated with MeOH, hexane and H2O to give additional 3.60 g as white solid. Total: 4.90 g (91%). 1H NMR (400 MHz, DMSO-d6) δ 7.20 (d, J=7.6 Hz, 2H), 6.87 (d, J=7.6 Hz, 2H), 3.13-3.03 (m, 4H), 2.49-2.40 (m, 4H, partially overlapping with DMSO signal), 2.34 (q, J=6.8 Hz, 2H), 1.01 (t, J=6.8 Hz, 3H); MS ESI 269.0 [M+H]+, calcd. for [C12H17BrN2+H]+ 269.1
Quantity
4.82 g
Type
reactant
Reaction Step One
Name
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].I[CH2:21][CH3:22].O>CC(C)=O.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([CH2:21][CH3:22])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.82 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
5.44 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.58 mL
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
rinsed with EtOAc (2×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a white solid which
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc (100 mL+60 mL)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
CUSTOM
Type
CUSTOM
Details
gave the crude title compound as a white solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCN(CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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